ニトロメタクアロン

説明

Synthesis Analysis

The synthesis of Nitromethaqualone involves specific chemical pathways that differentiate it from its positional isomers and related compounds. Clark et al. (1988) synthesized Nitromethaqualone and its three positional isomers by manipulating the nitro group on the phenyl ring. This process was characterized using mass spectra, infrared spectra, nuclear magnetic resonance spectra, and gas-liquid chromatographic behavior, establishing a foundation for differentiating Nitromethaqualone from similar compounds (Clark, 1988).

Molecular Structure Analysis

The molecular structure of Nitromethaqualone has been extensively studied to understand its unique characteristics. The research by Clark (1988) provides detailed insights into the molecular distinctions of Nitromethaqualone, including its nuclear magnetic resonance and infrared spectroscopy profiles, which are pivotal in identifying and differentiating Nitromethaqualone from its isomers and related compounds (Clark, 1988).

Chemical Reactions and Properties

Nitromethaqualone's reactivity and interaction with other chemicals highlight its unique chemical properties. For instance, its ability to undergo specific reactions, such as the Michael addition reactions described by Itoh and Kanemasa (2002), showcases its utility in organic synthesis, leading to compounds with significant biological activity (Itoh & Kanemasa, 2002).

Physical Properties Analysis

The physical properties of Nitromethaqualone, including its solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments and potential applications. While specific studies on Nitromethaqualone's physical properties are limited, the methodologies applied in the synthesis and structural analysis provide indirect insights into its physical characteristics.

Chemical Properties Analysis

Nitromethaqualone exhibits unique chemical properties, such as its reactivity patterns and stability under various conditions. The detailed chemical reactions, including biotransformation and excretion in biological systems as studied by Van Boven and Daenens (1982), contribute to a deeper understanding of its chemical behavior and potential metabolic pathways (Van Boven & Daenens, 1982).

科学的研究の応用

鎮静催眠作用

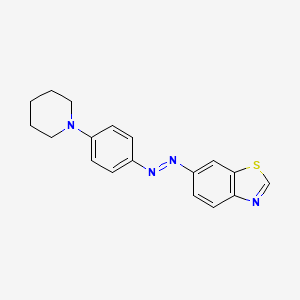

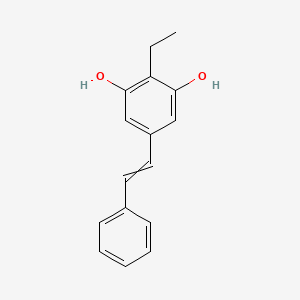

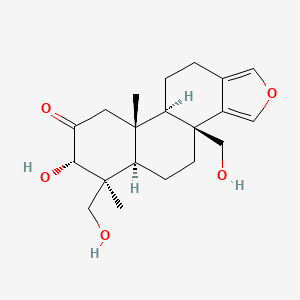

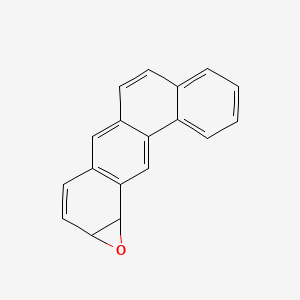

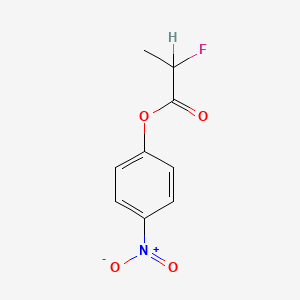

ニトロメタクアロンはメタクアロンの類似体であり、同様の鎮静催眠作用を示します。 メタクアロンよりも有意に強力であり、典型的な用量は約25 mgです {svg_1}。その鎮静作用は、睡眠障害と鎮静作用のメカニズムを研究するために研究で使用されています。

効力と有効性の研究

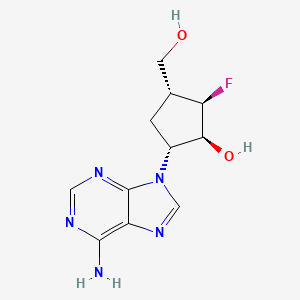

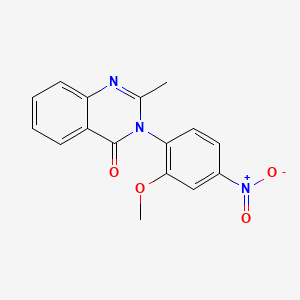

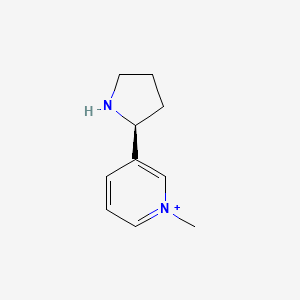

その効力の向上により、ニトロメタクアロンは薬理学的研究において、鎮静剤の有効性と安全性プロファイルを比較するために使用されています。 研究者は、そのような化合物の用量反応関係と治療指数を理解することを目指しています {svg_2}.

類似体の開発と法的考慮事項

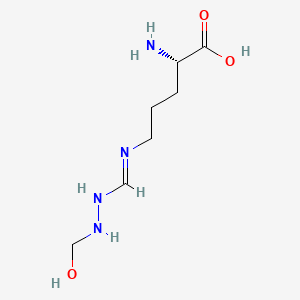

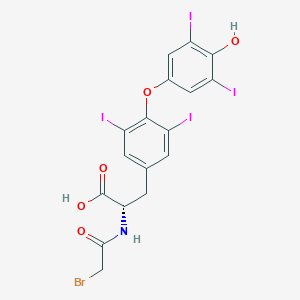

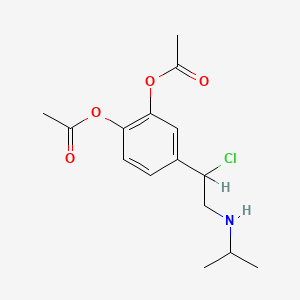

ニトロメタクアロンは法的グレーゾーンに位置付けられており、新規医薬品の開発における研究対象となっています。 研究は、治療上の利点を維持しながら、法的制限を回避できる類似体の作成に焦点を当てています {svg_3}.

神経薬理学的研究

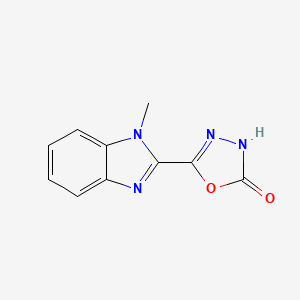

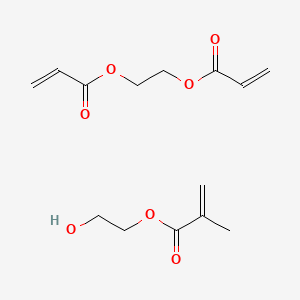

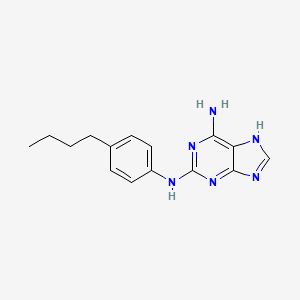

ニトロメタクアロンの神経薬理学的効果に関する研究には、GABA作動系への影響とそのGABA_A受容体の正の異所性モジュレーターとしての可能性の探求が含まれています {svg_4}。この研究は、神経疾患の新しい治療法を開発するために不可欠です。

毒性学と代謝

ニトロメタクアロン中の芳香族ニトロ基は、対応するアニリンに代謝されますが、これは変異原であることが示されています。 この分野の研究は、ニトロメタクアロンとその類似体の代謝経路と毒性学的プロファイルを理解することに焦点を当てています {svg_5}.

乱用可能性と被害軽減

その歴史と最近の類似体の出現を考えると、ニトロメタクアロンは乱用可能性について研究されています。 研究は、被害軽減戦略を開発し、鎮静剤の誤用に伴う危険性について教育することを目的としています {svg_6}.

特性

IUPAC Name |

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHDMJWDYJXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187601 | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340-52-3 | |

| Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROMETHAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary metabolic pathways of nitromethaqualone in humans and rats?

A1: Nitromethaqualone undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group. This amino derivative is then partially acetylated. In humans, cleavage of the quinazolinone nucleus leads to the formation of 2-methoxy-4-nitroaniline. Rats exhibit additional metabolic pathways, including oxidation of the 2-methyl group to hydroxymethyl, resulting in 2-hydroxymethyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone and its subsequent in vivo reduction product, 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone. These two metabolites are also excreted as glucuronides in rats. []

Q2: How is nitromethaqualone excreted, and what does this suggest about its pharmacokinetic properties?

A2: Both humans and rats exhibit protracted excretion of nitromethaqualone metabolites. In rats, fecal excretion accounts for 55-60% of the administered dose, while urinary excretion accounts for 24-27%. The prolonged excretion pattern observed in both species indicates extensive enterohepatic circulation of nitromethaqualone and its metabolites. []

Q3: What analytical techniques are effective for identifying and differentiating nitromethaqualone from its isomers and similar compounds?

A3: A combination of analytical techniques is crucial for accurate identification and differentiation of nitromethaqualone. These include:

- Gas-liquid chromatography (GLC): Provides distinct retention times for nitromethaqualone and its isomers. []

- Infrared (IR) Spectroscopy: Offers unique fingerprint regions for structural elucidation and differentiation from isomers. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, allowing for unambiguous identification and differentiation from isomers. []

- Electron Impact Mass Spectrometry (EIMS): Generates characteristic fragmentation patterns for distinguishing nitromethaqualone from structurally similar compounds. []

Q4: What is the structural characterization of nitromethaqualone?

A4: Nitromethaqualone is chemically described as 2-methyl-3(2′-methoxy-4′-nitrophenyl)-4(3H)-quinazolinone. While the exact molecular weight wasn't specified in the provided abstracts, it can be calculated as 297.28 g/mol. Spectroscopic data, including IR, NMR, and mass spectra, are essential for characterizing the compound and differentiating it from its isomers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)